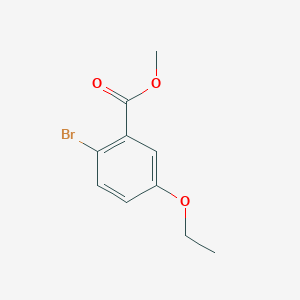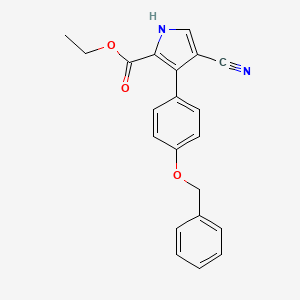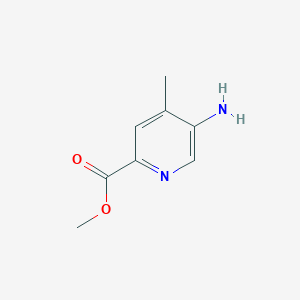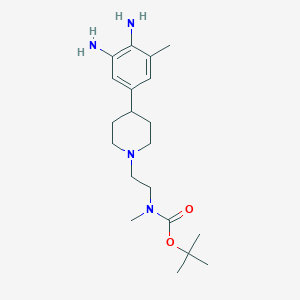
6-溴-4-氟-1,3-苯并二氧杂环
描述
6-Bromo-4-fluoro-1,3-benzodioxole is a chemical compound with the linear formula C7H4BrFO2 . It is a colorless liquid and is classified as a benzene derivative and a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-fluoro-1,3-benzodioxole is represented by the linear formula C7H4BrFO2 . The molecular weight of this compound is 219.01 .Physical And Chemical Properties Analysis
6-Bromo-4-fluoro-1,3-benzodioxole is a colorless liquid . It has a molecular weight of 219.01 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用
在结构解析中的应用
一项研究探讨了 2,2-二氟-1,3-苯并二氧杂环的结构解析,重点关注锂化的 4-溴-2,2-二氟-1,3-苯并二氧杂环中的溴迁移。该研究证明了 5-溴-2,2-二氟-1,3-苯并二氧杂环衍生物的形成,突出了溴迁移的特异性及其在创建结构多样的分子中的相关性。这项研究强调了卤素迁移在苯并二氧杂环衍生物的结构修饰中的潜力,这是合成化学应用的一个关键方面 (Gorecka、Leroux 和 Schlosser,2004)。
生物医学应用中的合成和评估
报道了 2-卤代苯基苯并恶唑-5-羧酸的合成,重点关注卤素在药物开发中的重要性。合成的化合物被评估其抗炎和细胞毒活性,强调了卤代苯并二氧杂环在药物化学中的重要性。这项研究突出了苯并二氧杂环衍生物的潜在治疗应用,尤其是在抗炎和细胞毒治疗中 (Thakral 等人,2022)。
缓蚀研究
一项研究调查了某些三唑席夫碱(包括溴和氟苯并二氧杂环衍生物)在低碳钢上的缓蚀剂应用。仔细分析了这些化合物防止腐蚀的效率,以及它们的吸附行为和热力学性质。这项研究不仅突出了苯并二氧杂环衍生物在工业环境中的实际应用,而且还有助于了解它们在腐蚀环境中的化学性质和相互作用 (Chaitra、Mohana 和 Tandon,2015)。
新型合成和衍生物
研究详细介绍了含有 1,3-苯并二氧杂环体系的新型溴代、偶氮芳基和杂环稠合三环丙酮化合物的合成。这项工作强调了苯并二氧杂环在合成一系列化学多样且结构复杂的化合物中的多功能性,为有机化学和材料科学领域做出了重大贡献 (Li、Sun 和 Gao,2012)。
安全和危害
作用机制
Target of Action
The primary target of 6-Bromo-4-fluoro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a key plant hormone .
Mode of Action
6-Bromo-4-fluoro-1,3-benzodioxole acts as an agonist for the auxin receptor TIR1 . It binds to the receptor and enhances root-related signaling responses, promoting root growth in plants . Molecular docking analysis has revealed that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .
Biochemical Pathways
Upon binding to TIR1, 6-Bromo-4-fluoro-1,3-benzodioxole triggers a transcriptional response similar to auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth
Result of Action
The primary result of 6-Bromo-4-fluoro-1,3-benzodioxole’s action is the promotion of root growth in plants . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .
生化分析
Biochemical Properties
6-Bromo-4-fluoro-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 6-Bromo-4-fluoro-1,3-benzodioxole to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 6-Bromo-4-fluoro-1,3-benzodioxole on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, 6-Bromo-4-fluoro-1,3-benzodioxole has been shown to impact the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 6-Bromo-4-fluoro-1,3-benzodioxole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Furthermore, 6-Bromo-4-fluoro-1,3-benzodioxole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-fluoro-1,3-benzodioxole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-4-fluoro-1,3-benzodioxole is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to 6-Bromo-4-fluoro-1,3-benzodioxole in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-fluoro-1,3-benzodioxole vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in the compound’s impact on cellular function . Toxicity studies have indicated that high doses of 6-Bromo-4-fluoro-1,3-benzodioxole can cause cellular damage, oxidative stress, and alterations in normal physiological processes.
Metabolic Pathways
6-Bromo-4-fluoro-1,3-benzodioxole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are more easily excreted . These metabolic processes can affect the overall metabolic flux and levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 6-Bromo-4-fluoro-1,3-benzodioxole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 6-Bromo-4-fluoro-1,3-benzodioxole may be transported into cells via organic anion transporters or other membrane proteins, affecting its intracellular concentration and distribution.
Subcellular Localization
The subcellular localization of 6-Bromo-4-fluoro-1,3-benzodioxole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism, or to the nucleus, where it can influence gene expression by interacting with nuclear receptors or transcription factors.
属性
IUPAC Name |
6-bromo-4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFYSJIUIPMTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415022-32-0 | |
| Record name | 6-bromo-4-fluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-Fluoro-phenoxy)-azetidin-1-yl]-propylamine](/img/structure/B1404261.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)




![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)


![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)


